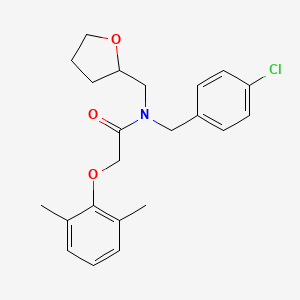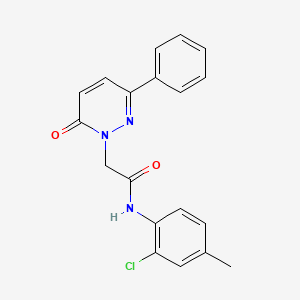
N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a complex molecular structure that includes a chlorophenyl group, a dimethylphenoxy group, and an oxolan-2-yl group, making it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorobenzylamine, which is then reacted with 2,6-dimethylphenol under specific conditions to form the desired phenoxy intermediate. This intermediate is further reacted with oxolane-2-carboxylic acid in the presence of coupling agents to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-BENZYL-2-(2,6-DIMETHYLPHENOXY)-N-[(3R,4S)-4-{[ISOBUTYL(PHENYLSULFONYL)AMINO]METHYL}PYRROLIDIN-3-YL]METHYL]ACETAMIDE
- N-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H26ClNO3 |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H26ClNO3/c1-16-5-3-6-17(2)22(16)27-15-21(25)24(14-20-7-4-12-26-20)13-18-8-10-19(23)11-9-18/h3,5-6,8-11,20H,4,7,12-15H2,1-2H3 |
Clé InChI |
SGVMMQSYJWWQEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11366232.png)
![2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11366239.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylpropanamide](/img/structure/B11366245.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11366250.png)
![4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11366255.png)

![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B11366270.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B11366271.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11366282.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11366283.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11366297.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-chloro-4-methoxybenzamide](/img/structure/B11366308.png)
